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molecular formula C11H17NO4 B1282151 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 86447-11-2

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No. B1282151
M. Wt: 227.26 g/mol
InChI Key: KKHQYUPHBPYITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046214

Procedure details

A solution of 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (6.5 g, 28.6 mmol) in dry tetrahydrofuran (150 ml) was added dropwise to a mixture of 2.5 M butyllithium in hexane (25 ml, 62.5 mmol) and diisopropylamine (6.37 g, 63.1 mmol) in dry tetrahydrofuran (150 ml) at <-65° C. Stirring was continued for 20 min. -10°C. The mixture was poured into 1 M aqueous HCl (100 ml) while cooling with ice. The resulting mixture was extracted several times with ethyl acetate (a total of 500 ml). The organic layer was dried over magnesium sulphate and evaporated to dryness in vacuo to give 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid (Yield: 6.3 g, 97%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]=[C:10]([C:14]([OH:16])=[O:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.CCCCCC.C(NC(C)C)(C)C.Cl>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[CH:11][CH:10]([C:14]([OH:16])=[O:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(=CCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
6.37 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted several times with ethyl acetate (a total of 500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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